
2-(4,4-difluorocyclohexyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-difluorocyclohexyl)propanoic acid, or DFCHPA, is an organic acid that is used in many scientific and industrial applications. It is a colorless and odorless compound that is synthesized in the laboratory and used in a variety of applications. DFCHPA is used in a variety of industrial applications, including as a surfactant, a lubricant, and a corrosion inhibitor. In the scientific field, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In
科学的研究の応用
DFCHPA is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a surfactant in the production of polymers. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the production of polymers, such as polyurethanes, polyesters, and polyamides.
作用機序
The mechanism of action of DFCHPA is not fully understood. However, it is believed to act as a surfactant, a lubricant, and a corrosion inhibitor. It is believed to reduce the surface tension of aqueous solutions, which helps to reduce the viscosity and improve the flow rate of the solution. It is also believed to act as a lubricant, which helps to reduce friction and wear on moving parts. Finally, it is believed to act as a corrosion inhibitor, which helps to protect metal surfaces from corrosion.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFCHPA have not been extensively studied. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
実験室実験の利点と制限
DFCHPA has several advantages for use in laboratory experiments. It is a colorless and odorless compound, which makes it easy to work with and store. It is also non-toxic and relatively inexpensive, making it an attractive reagent for use in laboratory experiments. However, it is important to note that DFCHPA is a relatively unstable compound and can easily be degraded by light and heat. In addition, it can react with other compounds, such as acids and bases, and should be handled with care.
将来の方向性
The potential applications of DFCHPA are vast and varied. It could be used as a surfactant in the production of polymers, as a lubricant in the production of machinery, and as a corrosion inhibitor in metal surfaces. It could also be used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, it could be used in the development of new catalysts for various reactions. Finally, it could be used in the development of new drugs and treatments for various diseases.
合成法
DFCHPA can be synthesized either by direct fluorination of the corresponding cyclohexylpropanoic acid, or by the reaction of 2-bromo-4,4-difluorocyclohexane with sodium propanoate. The direct fluorination method involves the reaction of cyclohexylpropanoic acid with fluorine gas in an inert atmosphere. The reaction of 2-bromo-4,4-difluorocyclohexane with sodium propanoate involves the reaction of the bromide with sodium propanoate in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide.
特性
IUPAC Name |
2-(4,4-difluorocyclohexyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-6(8(12)13)7-2-4-9(10,11)5-3-7/h6-7H,2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXTVXJALWOBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

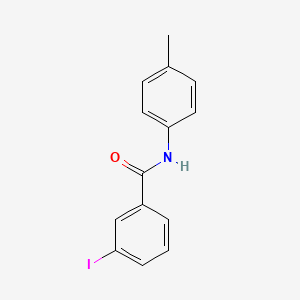
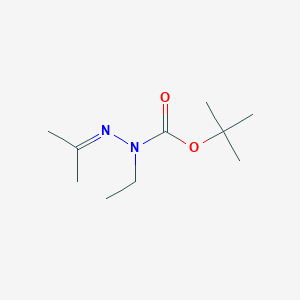

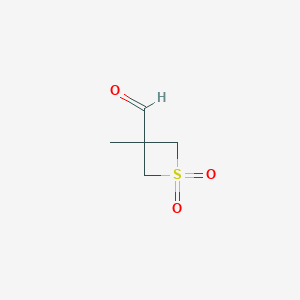
![Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-](/img/structure/B6612623.png)
![tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B6612627.png)
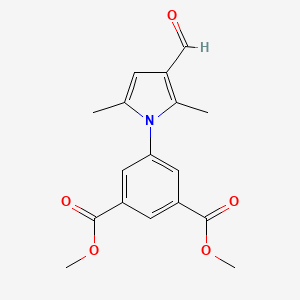
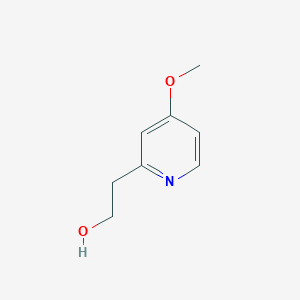



![3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine](/img/structure/B6612680.png)
![6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6612690.png)
